molecular formula C8H13NO3 B8712585 Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- CAS No. 80322-63-0

Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)-

Cat. No.: B8712585
CAS No.: 80322-63-0
M. Wt: 171.19 g/mol
InChI Key: UERLTCIRLZEQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

80322-63-0

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

1-(6-ethoxy-5,6-dihydro-4H-oxazin-3-yl)ethanone

InChI

InChI=1S/C8H13NO3/c1-3-11-8-5-4-7(6(2)10)9-12-8/h8H,3-5H2,1-2H3

InChI Key

UERLTCIRLZEQEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(=NO1)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1000 ml three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet adapter was heat dried and charged with nitrogen. When the flask was at room temperature, it was loaded in order: 39.5 g (0.37 mole) of anhydrous sodium carbonate; (with stirring) 132 g (1.83 mole) of ethyl vinyl ether; and (portionwise over a period of 7 minutes) 10.0 g (0.074 mole) of 1-chlorobutan-2,3-dione-2-oxime [Oglobin et al., J. Gen. Chem. U.S.S.R. 34, 2710 (1964)]. Stirring was continued for 21 hours. The reaction mixture was filtered, the solid cake rinsed with diethyl ether, and the combined filtrate and rinses were evaporated under reduced pressure (bath temperature maintained at <40° C.). There was obtained 12.4 g (98%) of the title compound as an oil; nmr spectroscopy indicated it to be essentially 100% pure. This procedure is essentially that described by T. L. Gilchrist, G. M. Iskander and A. K. Yagoub (J. Chem. Soc., Chem. Commun. 1981, 696-698).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.